1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride
CAS No.: 172882-04-1
Cat. No.: VC20900165
Molecular Formula: C9H18Cl2N2O
Molecular Weight: 241.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172882-04-1 |
|---|---|
| Molecular Formula | C9H18Cl2N2O |
| Molecular Weight | 241.16 g/mol |
| IUPAC Name | 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one;dihydrochloride |
| Standard InChI | InChI=1S/C9H16N2O.2ClH/c1-8-3-10-5-9(2,7(8)12)6-11-4-8;;/h10-11H,3-6H2,1-2H3;2*1H |
| Standard InChI Key | RAJBOHHKBBLDDW-UHFFFAOYSA-N |
| SMILES | CC12CNCC(C1=O)(CNC2)C.Cl.Cl |
| Canonical SMILES | CC12CNCC(C1=O)(CNC2)C.Cl.Cl |
Introduction
Physicochemical Properties
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride (CAS No. 172882-04-1) is characterized by a unique bicyclic structure containing two nitrogen atoms in a bridged system. This structure contributes to its conformational rigidity and distinctive chemical properties. The compound consists of a 3,7-diazabicyclo[3.3.1]nonane core with methyl substitutions at positions 1 and 5 and a ketone functionality at position 9, forming a dihydrochloride salt.
Identification Data
The compound can be identified using various chemical identifiers as shown in Table 1 below:
| Parameter | Value |
|---|---|
| CAS Number | 172882-04-1 |
| Molecular Formula | C₉H₁₈Cl₂N₂O |
| Molecular Weight | 241.16 g/mol |
| IUPAC Name | 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one;dihydrochloride |
| Standard InChI | InChI=1S/C9H16N2O.2ClH/c1-8-3-10-5-9(2,7(8)12)6-11-4-8;;/h10-11H,3-6H2,1-2H3;2*1H |
| Standard InChIKey | RAJBOHHKBBLDDW-UHFFFAOYSA-N |
| SMILES | CC12CNCC(C1=O)(CNC2)C.Cl.Cl |
| PubChem Compound ID | 3075225 |
| Table 1: Chemical identification data for 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride. |
Physical Properties
The physical properties of this compound are important for understanding its behavior in various applications. It typically appears as a solid with a high melting point (above 200°C), which decomposes rather than melts cleanly. The dihydrochloride salt formation significantly affects its solubility profile, making it more soluble in polar solvents compared to its free base form.
Synthetic Methods
The synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride involves several approaches, with most methods starting from the corresponding free base followed by salt formation.
General Synthetic Routes
The typical synthesis involves reaction of the parent compound (1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one) with hydrochloric acid under controlled conditions to form the dihydrochloride salt. The process generally involves:
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Preparation of the free base through various methods
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Salt formation by treating with hydrochloric acid
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Purification and isolation of the final product
Specific Synthesis Procedures
The parent bicyclic compound is typically synthesized through a multi-step process involving Mannich-type condensation reactions. A common approach involves the reaction of appropriate piperidones with formaldehyde and a nitrogen source under acidic conditions . The reaction conditions are critical for obtaining good yields and purity.
For the salt formation step, the free base is typically dissolved in an appropriate solvent, followed by slow addition of hydrochloric acid until precipitation occurs. This process must be carefully controlled to ensure the formation of the dihydrochloride salt rather than the monohydrochloride derivative.
Chemical Reactivity
The 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride exhibits diverse chemical reactivity due to its functional groups and structural features.
Types of Reactions
The compound can participate in various chemical transformations, primarily involving:
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Oxidation reactions: The ketone group can undergo oxidation to form various derivatives.
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Reduction reactions: The ketone functionality can be reduced to form the corresponding alcohol.
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Substitution reactions: The nitrogen atoms can participate in substitution reactions with electrophiles.
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Salt conversion reactions: The dihydrochloride salt can be converted to the free base or other salt forms .
Common Reagents and Conditions
The reactivity of this compound is influenced by the choice of reagents and reaction conditions:
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Oxidizing agents such as potassium permanganate can transform the ketone group
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Reducing agents like sodium borohydride can convert the ketone to an alcohol
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Electrophiles including alkyl halides can react with the nitrogen atoms
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Basic conditions can deprotonate the salt form to generate the free base
Applications in Scientific Research
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride has found numerous applications in various scientific disciplines.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as an important scaffold for developing bioactive molecules with potential therapeutic properties:
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As a precursor for synthesizing anticancer agents
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In the development of allosteric modulators of neurotransmitter receptors
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For creating enzyme inhibitors with various biological activities
Synthetic Chemistry Applications
The compound's rigid bicyclic framework makes it valuable in synthetic chemistry:
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As a building block for constructing more complex molecules
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In the design of molecular switches for stimulus-sensitive systems
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For developing conformationally constrained analogs of bioactive compounds
A particularly notable application is in the development of molecular switches for constructing stimulus-sensitive liposomal containers, where the conformational changes in derivatives of this compound can be triggered by external stimuli .
Biological Activities
Research has revealed significant biological activities associated with 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride and its derivatives.
Neuropharmacological Properties
One of the most studied aspects of this compound's biological activity is its role in modulating neurotransmitter receptors. Derivatives of this compound have been investigated as AMPA receptor modulators, which could have implications for treating neurological disorders .
A study detailed the synthesis of AMPA receptor modulators derived from 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, demonstrating their potential in affecting glutamatergic neurotransmission . These compounds were synthesized through a series of transformations including:
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Formation of oxime from indan-2-one
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Reduction to amine hydrochloride
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Bromination and cyanation steps
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Further modifications to obtain the final tricyclic compounds
Anticancer Activity
Derivatives of the 3,7-diazabicyclo[3.3.1]nonane system, particularly those with specific functional groups attached to the nitrogen atoms, have shown promising anticancer activities. Table 2 summarizes some of the structure-activity relationships observed:
Other Biological Activities
Research has also indicated potential applications of these compounds in:
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Antiviral therapy: Certain derivatives may interfere with viral protein folding
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Neuroprotection: Some analogs show protective effects against oxidative stress in neuronal cells
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Antimicrobial applications: Several derivatives exhibit activity against various bacterial and fungal strains
Structure-Activity Relationships
Understanding the relationship between structure and activity is crucial for optimizing the properties of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride derivatives.
Conformational Analysis
The bicyclic framework of this compound typically adopts a chair-chair or boat-chair conformation, which significantly influences its biological activity . X-ray crystallography studies of derivatives have revealed that many adopt a boat-chair conformation stabilized by intramolecular hydrogen bonds, which is critical for maintaining the appropriate binding pocket geometry for receptor interaction .
Effect of Substitution Patterns
The biological activity of derivatives is strongly influenced by the nature of substituents:
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Electron-withdrawing groups at the ortho and para positions of aryl rings enhance antibacterial and antifungal activities
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Tryptophan and indole substituents improve cytotoxicity against cancer cells
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Halogenated derivatives form stable peroxosolvates via halogen bonds, potentially improving shelf-life
Current Research Directions
Research on 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride and related compounds continues to evolve, with several exciting directions emerging.
Innovative Applications
Recent studies have explored novel applications such as:
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Development of β-cyclodextrin complexes of related bispidines as coatings to protect and stimulate sprouting wheat seeds
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Creation of stimulus-sensitive liposomal containers for drug delivery systems
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Design of molecular switches based on conformational changes in these bicyclic systems
Advanced Synthetic Methods
Researchers have developed improved synthetic routes to these compounds and their derivatives:
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